but-2-ynenitrile
Description
But-2-enenitrile (CAS 126-98-7), commonly referred to as crotononitrile, is an unsaturated aliphatic nitrile with the molecular formula C₄H₅N. It exists as a mixture of cis- and trans-isomers due to the presence of a double bond between the second and third carbon atoms . This compound is characterized by its reactivity in polymerization and addition reactions, making it valuable in organic synthesis and materials science.
Properties
CAS No. |
13752-78-8 |
|---|---|
Molecular Formula |
C4H3N |
Molecular Weight |
65.07 g/mol |
IUPAC Name |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
InChI Key |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
Canonical SMILES |
CC#CC#N |
Other CAS No. |
13752-78-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: but-2-ynenitrile can be synthesized through various methods. One common approach involves the reaction of propyne with cyanogen chloride in the presence of a base. The reaction proceeds as follows: [ \text{CH}_3\text{C}\equiv\text{CH} + \text{ClCN} \rightarrow \text{CH}_3\text{C}\equiv\text{C-CN} + \text{HCl} ]
Industrial Production Methods: In industrial settings, cyanopropyne can be produced through the catalytic dehydrogenation of propargyl cyanide. This process involves the removal of hydrogen atoms from propargyl cyanide to form cyanopropyne. The reaction is typically carried out at elevated temperatures and in the presence of a suitable catalyst.
Chemical Reactions Analysis
Types of Reactions: but-2-ynenitrile undergoes various chemical reactions, including:
Isomerization: this compound can isomerize to form allenyl cyanide and propargyl cyanide under specific conditions.
Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles due to the presence of the triple bond.
Substitution Reactions: this compound can undergo substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Isomerization: UV photolysis in solid argon can induce isomerization of cyanopropyne.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can add across the triple bond.
Substitution Reactions: Strong nucleophiles can replace the nitrile group under appropriate conditions.
Major Products:
Isomerization: Allenyl cyanide and propargyl cyanide are major products of isomerization.
Addition Reactions: Depending on the reagent, products can include halogenated derivatives and other substituted compounds.
Substitution Reactions: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
but-2-ynenitrile has several applications in scientific research:
Astrophysics: It is found in interstellar gas clouds and is studied for its role in astrochemical processes.
Organic Synthesis: this compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of liquid crystal media and liquid crystal lenses due to its unique physical properties.
Mechanism of Action
The mechanism of action of cyanopropyne involves its reactivity due to the presence of the triple bond and the nitrile group. The triple bond makes it susceptible to addition reactions, while the nitrile group can participate in substitution reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Unsaturation vs. Saturation : But-2-enenitrile’s double bond enhances its reactivity in cycloaddition and electrophilic addition reactions compared to saturated analogs like 2-methylbutanenitrile .
- Branching Effects: Branched nitriles (e.g., isobutyronitrile) exhibit lower boiling points than linear counterparts due to reduced intermolecular forces.
- Steric Hindrance : 2-Methyl-2-butenenitrile’s branching adjacent to the nitrile group may limit its participation in nucleophilic substitution reactions compared to linear nitriles .
Critical Analysis of Data Limitations
The absence of explicit data on "but-2-ynenitrile" in the provided evidence highlights a gap in this analysis. Furthermore, boiling points and thermodynamic data (e.g., enthalpy of vaporization) for several compounds are unavailable, limiting quantitative comparisons. Future studies should prioritize experimental characterization of under-researched nitriles, such as 2-methylbutanenitrile .
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